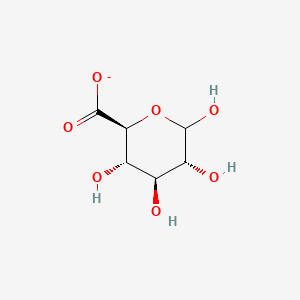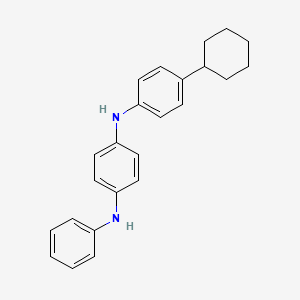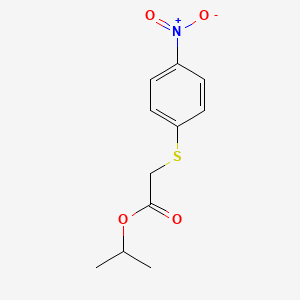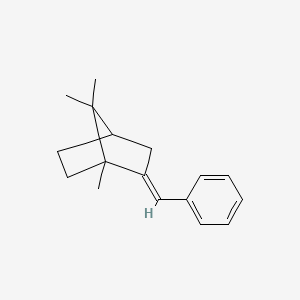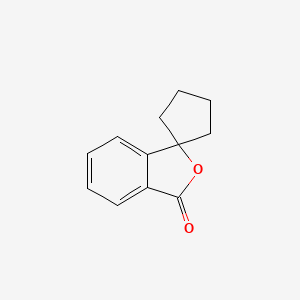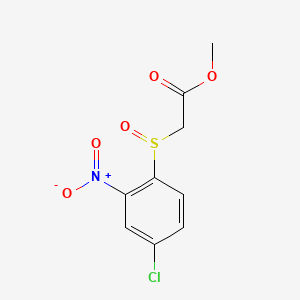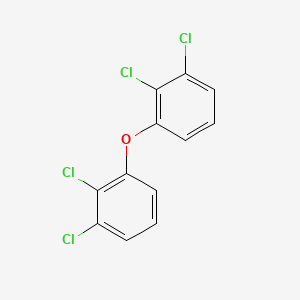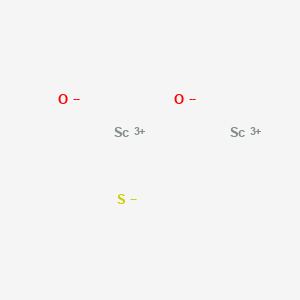
1-(Chloromethyl)-2-ethenylbenzene;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-ethenylbenzene, commonly known as styrene, is an organic compound with the chemical formula C8H8Cl. It is a colorless, oily liquid that evaporates easily and has a sweet smell. Styrene is widely used in the production of polystyrene plastics and resins. It is also a precursor to several copolymers and is used in the manufacture of rubber, insulation, fiberglass, pipes, automobile parts, food containers, and carpet backing.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-ethenylbenzene can be synthesized through several methods. One common method involves the chloromethylation of styrene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of styrene.
Industrial Production Methods: Industrial production of 1-(Chloromethyl)-2-ethenylbenzene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the chloromethylation of styrene followed by purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: Reduction reactions can convert it to ethylbenzene.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Ethylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Chloromethyl)-2-ethenylbenzene has numerous applications in scientific research:
Chemistry: It is used as a monomer in the production of polystyrene and other copolymers.
Biology: It serves as a model compound in studies of aromatic hydrocarbons and their interactions with biological systems.
Medicine: Research into its potential effects on human health, particularly its role as a potential carcinogen.
Industry: Widely used in the manufacture of plastics, resins, and rubber products.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-ethenylbenzene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects . The primary pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions.
Comparison with Similar Compounds
1-(Chloromethyl)-2-ethenylbenzene can be compared with other similar compounds such as:
Benzyl chloride: Similar in structure but lacks the ethenyl group.
Ethylbenzene: Similar but lacks the chloromethyl group.
Vinyl chloride: Similar but lacks the benzene ring.
Uniqueness: 1-(Chloromethyl)-2-ethenylbenzene is unique due to its combination of a chloromethyl group and an ethenyl group attached to a benzene ring, which imparts distinct chemical reactivity and applications in polymer production.
Properties
CAS No. |
51024-16-9 |
|---|---|
Molecular Formula |
C17H17Cl |
Molecular Weight |
256.8 g/mol |
IUPAC Name |
1-(chloromethyl)-2-ethenylbenzene;styrene |
InChI |
InChI=1S/C9H9Cl.C8H8/c1-2-8-5-3-4-6-9(8)7-10;1-2-8-6-4-3-5-7-8/h2-6H,1,7H2;2-7H,1H2 |
InChI Key |
SSATZRMCZSMLRT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=CC=C1CCl |
Related CAS |
51024-16-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



